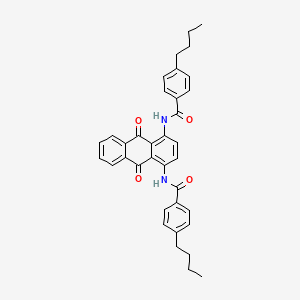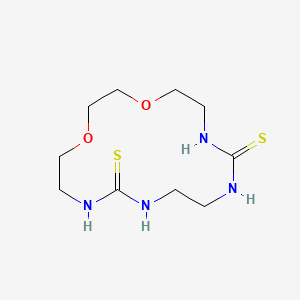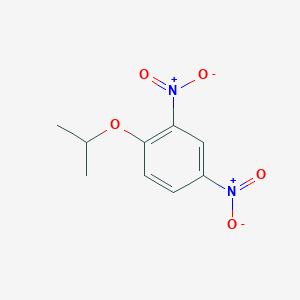
N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide): is a complex organic compound that features an anthraquinone core with two butylbenzamide groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) typically involves the reaction of 1,4-diaminoanthraquinone with 4-butylbenzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The mixture is stirred at a low temperature (0°C) and then gradually warmed to room temperature to complete the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The butylbenzamide groups can participate in substitution reactions, where the butyl or benzamide moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
作用機序
The mechanism by which N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The anthraquinone core can participate in redox reactions, altering the oxidative state of cellular components. The butylbenzamide groups can enhance the compound’s binding affinity to specific molecular targets, thereby modulating their activity.
類似化合物との比較
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a butyl group.
Acetamide, N,N’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene)]bis-: Features an anthraquinone core with acetamide groups.
Uniqueness
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) is unique due to its specific combination of the anthraquinone core with butylbenzamide groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
特性
分子式 |
C36H34N2O4 |
|---|---|
分子量 |
558.7 g/mol |
IUPAC名 |
4-butyl-N-[4-[(4-butylbenzoyl)amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C36H34N2O4/c1-3-5-9-23-13-17-25(18-14-23)35(41)37-29-21-22-30(38-36(42)26-19-15-24(16-20-26)10-6-4-2)32-31(29)33(39)27-11-7-8-12-28(27)34(32)40/h7-8,11-22H,3-6,9-10H2,1-2H3,(H,37,41)(H,38,42) |
InChIキー |
RLTRXDOCBPGMRR-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)CCCC)C(=O)C5=CC=CC=C5C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11710085.png)
![3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol](/img/structure/B11710088.png)
![N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11710090.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710096.png)
![methyl 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11710099.png)
![3-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710100.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-2-ylmethylidene]piperidine-4-carbohydrazide](/img/structure/B11710104.png)


![1-[2-(dipropan-2-ylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11710116.png)
![(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11710119.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710124.png)

![3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11710132.png)
